Bienvenue dans la boutique en ligne BenchChem!

(4Z)-Mycophenolate Mofetil (EP Impurity C)

Stereochemistry Geometric Isomerism Structural Elucidation

Choose the certified (4Z)-Mycophenolate Mofetil EP Impurity C (Z-isomer) reference standard, not an uncharacterized E/Z mixture, to ensure HPLC system suitability, accurate quantification at NMT 0.10%, and strict EP/USP compliance. This ≥95% pure standard is essential for ANDA method validation, process optimization, and QC batch release, safeguarding patient safety and regulatory approval.

Molecular Formula C23H31NO7
Molecular Weight 433.5 g/mol
CAS No. 1076198-64-5
Cat. No. B023759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4Z)-Mycophenolate Mofetil (EP Impurity C)
CAS1076198-64-5
Synonyms(4Z)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)4-hexenoic Acid 4-methyl-2-(4-morpholinyl)ethyl Ester;  2-(Morpholin-4-yl)ethyl (4Z)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoaye;  EP
Molecular FormulaC23H31NO7
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
InChIInChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4-
InChIKeyRTGDFNSFWBGLEC-TVPGTPATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4Z)-Mycophenolate Mofetil (EP Impurity C) CAS 1076198-64-5: A Pharmacopeial Reference Standard for Stereochemical Purity Assessment


(4Z)-Mycophenolate Mofetil, designated as EP Impurity C and CAS 1076198-64-5, is the (Z)-geometric isomer of the immunosuppressant prodrug mycophenolate mofetil [1]. This compound is formally identified in the European Pharmacopoeia as a specified impurity and is also recognized as 'Z-Mycophenolate mofetil' in the United States Pharmacopeia [1]. It is supplied as an analytical reference standard with a typical purity of ≥95% by HPLC, and its primary role is to enable the selective detection and quantification of this stereoisomer in drug substances and finished pharmaceutical products .

Why a Generic E/Z Mixture Cannot Substitute for (4Z)-Mycophenolate Mofetil in Regulatory and Analytical Workflows


Generic substitution of (4Z)-Mycophenolate Mofetil with an uncharacterized E/Z mixture or the more common (E)-isomer is not scientifically defensible for analytical or quality control purposes. The European and United States Pharmacopeias mandate the specific control of this Z-isomer, establishing it as a distinct entity with its own chromatographic behavior and acceptance criteria [1]. A mixture lacks the stereochemical and chromatographic purity required for use as a certified reference standard, which would lead to inaccurate quantification, failed system suitability tests, and ultimately, non-compliance with regulatory filings for drug products containing mycophenolate mofetil .

Quantitative Differentiation of (4Z)-Mycophenolate Mofetil (EP Impurity C) Against Key Comparators


Stereochemical Differentiation: (4Z)-Mycophenolate Mofetil vs. (4E)-Mycophenolate Mofetil (API)

(4Z)-Mycophenolate Mofetil is the cis (Z) geometric isomer of the active pharmaceutical ingredient mycophenolate mofetil, which is the trans (E) isomer . The target compound is unequivocally distinguished by its IUPAC designation as (4Z)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid 2-(4-morpholinyl)ethyl ester, while the API is the (4E) isomer . This stereochemical difference is the fundamental basis for its classification as a separate impurity.

Stereochemistry Geometric Isomerism Structural Elucidation

Chromatographic Selectivity: Relative Retention Time (RRT) of Z-Isomer vs. API in USP Monograph

The United States Pharmacopeia (USP) monograph for Mycophenolate Mofetil provides a specific and validated chromatographic method for the separation and quantification of the Z-isomer. The relative retention time (RRT) for Z-Mycophenolate mofetil is defined as 1.1, with the main API peak having an RRT of 1.0 [1]. This direct head-to-head comparison in a regulatory method is essential for establishing system suitability and ensuring accurate impurity profiling.

HPLC Chromatography Analytical Method Validation

Regulatory Specification: Quantified Acceptance Criteria for Z-Isomer in USP vs. Other Impurities

The USP monograph establishes a specific acceptance criterion for the Z-isomer (Z-Mycophenolate mofetil) of Not More Than (NMT) 0.10% in the drug substance [1]. This is a stricter limit compared to the 0.50% allowed for Mycophenolic acid (the primary hydrolysis degradation product) and is on par with other closely related process impurities like the O-Methyl analog and Methyl mycophenolate [1]. This quantifies its regulatory significance as a critical quality attribute (CQA).

Pharmacopeial Standards Quality Control Impurity Profiling

Synthetic and Degradation Origin: Z-Isomer as a Process Impurity vs. Hydrolytic Degradation Products

Mycophenolate Mofetil EP Impurity C is primarily classified as a process-related substance rather than a primary degradation product. This is inferred from its stereochemical origin (Z-isomer) which is more likely to arise from the isomerization during synthesis rather than from the primary hydrolytic degradation pathway that yields Mycophenolic acid (MPA) [1]. This distinction is crucial for root cause analysis during manufacturing process development and troubleshooting. In contrast, Mycophenolic acid is a well-characterized hydrolytic degradation product formed in vivo and in vitro [1].

Synthesis Degradation Impurity Source

High-Value Research and Industrial Application Scenarios for (4Z)-Mycophenolate Mofetil (EP Impurity C)


Analytical Method Development and Validation for ANDA Filings

The (4Z)-Mycophenolate Mofetil reference standard is essential for developing and validating HPLC or UPLC methods as required for Abbreviated New Drug Applications (ANDAs). It serves as a primary marker to establish system suitability, specifically to demonstrate the method's ability to resolve the Z-isomer from the API peak (RRT 1.1 vs. 1.0) and to quantify its presence against the NMT 0.10% acceptance criterion defined in the USP monograph [1]. Using an uncharacterized E/Z mixture would invalidate method specificity and accuracy, as the relative response factor and exact retention time would be unknown .

Manufacturing Process Optimization and Troubleshooting

During the chemical synthesis of mycophenolate mofetil, isomerization can occur, leading to the formation of the undesired Z-isomer. The reference standard is used to monitor the level of this specific process-related impurity in reaction intermediates and final drug substance batches. By quantifying the Z-isomer using the validated USP method [1], process chemists can evaluate the impact of different synthetic conditions (e.g., temperature, catalyst, solvent) on minimizing its formation, thereby optimizing the manufacturing process for higher yield and purity.

Stability Studies and Forced Degradation Analysis

While primarily a process impurity, monitoring the (4Z)-isomer is a key part of ICH-compliant forced degradation studies. In these studies, drug substance is exposed to stress conditions (e.g., heat, light, acid, base) to identify potential degradation pathways. Using the certified reference standard [1], analysts can definitively confirm whether the Z-isomer increases under specific stress conditions, differentiating it from other degradation products. This data is critical for establishing the drug's stability profile and justifying the specification limits in regulatory submissions.

Quality Control Release Testing for API and Finished Products

In a commercial QC laboratory, the reference standard is an indispensable tool for the routine batch release testing of mycophenolate mofetil API and its formulated products (e.g., tablets, oral suspensions). It is used to prepare system suitability solutions and impurity standard solutions as dictated by the USP monograph [1]. This ensures that each batch of material released to the market complies with the NMT 0.10% limit for this specified impurity, guaranteeing patient safety and product consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4Z)-Mycophenolate Mofetil (EP Impurity C)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.